H-Lys(Boc)-OMe.HCl
Overview
Description
H-Lys(Boc)-OMe.HCl, also known as Nε-Boc-L-lysine methyl ester hydrochloride, is a derivative of lysine, an essential amino acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group of lysine during chemical reactions. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino function, while the methyl ester protects the carboxyl group. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical processes.
Mechanism of Action
Target of Action
H-Lys(Boc)-OMe.HCl, also known as Nε-Boc-L-lysine methyl ester hydrochloride, is a derivative of the essential amino acid lysine . It is commonly used in solution phase peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized.
Mode of Action
The compound acts as a building block in the synthesis of peptides. It is incorporated into the growing peptide chain during the synthesis process . The Boc (tert-butyloxycarbonyl) group in the compound serves as a protective group for the amino group during peptide synthesis. This prevents unwanted side reactions from occurring during the synthesis process .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It is used to prepare pentafluorophenyl esters, which are further used to synthesize β-peptides . The exact downstream effects depend on the specific peptides that are being synthesized.
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides. The compound itself becomes a part of the peptide chain, contributing to the overall structure and function of the synthesized peptide .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the efficiency of peptide synthesis. Additionally, the presence of other reactants and catalysts in the solution can also influence the reaction . The compound is typically stored at a temperature between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys(Boc)-OMe.HCl typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the amino group using the Boc group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The carboxyl group is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester. The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques like recrystallization and chromatography, ensures the production of high-quality this compound suitable for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions
H-Lys(Boc)-OMe.HCl undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino group.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid using basic conditions, such as sodium hydroxide.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new peptide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for Boc deprotection.
Sodium Hydroxide: Used for ester hydrolysis.
Carbodiimides: Used for peptide bond formation.
Major Products Formed
Lysine Derivatives: Depending on the reaction conditions, various lysine derivatives can be synthesized, including free lysine, lysine peptides, and other protected lysine compounds.
Scientific Research Applications
H-Lys(Boc)-OMe.HCl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a building block for the synthesis of peptides and proteins. In biology, it is used to study protein structure and function by incorporating it into synthetic peptides. In medicine, it is used in the development of peptide-based drugs and therapeutic agents. Additionally, it finds applications in the synthesis of bioconjugates and as a reagent in various biochemical assays.
Comparison with Similar Compounds
H-Lys(Boc)-OMe.HCl can be compared with other protected lysine derivatives, such as:
Nε-Boc-L-lysine: Similar protection but lacks the methyl ester group.
Fmoc-Lys(Boc)-OH: Uses the Fmoc group for amino protection, which is removed under basic conditions.
Boc-Lys(Boc)-OH: Double protection of the amino group with Boc groups.
The uniqueness of this compound lies in its dual protection strategy, which provides flexibility in peptide synthesis by allowing selective deprotection and functionalization steps.
Properties
IUPAC Name |
methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANRHOPPXCBHGI-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585044 | |
Record name | Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2389-48-2 | |
Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2389-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl N~6~-(tert-butoxycarbonyl)-L-lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-Methyl 2-amino-6-(Boc-amino)hexanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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